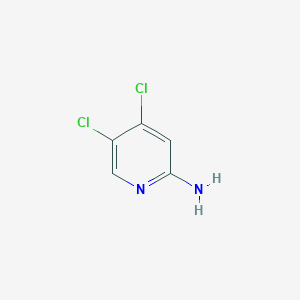







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[Cl:9]N1C(=O)CCC1=O>C(OCC)(=O)C>[NH2:8][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([Cl:9])=[CH:6][N:5]=1
|


|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1)N
|
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
is stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The supernatant is decanted from the dark solids
|
|
Type
|
CUSTOM
|
|
Details
|
that formed
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
|
Type
|
WASH
|
|
Details
|
The organic solution is washed with 500 ml saturated aqueous sodium bisulfite
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried with MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotovap
|
|
Type
|
CUSTOM
|
|
Details
|
The dark brown crude product is chromatographed on 500 g of flash silica-gel
|
|
Type
|
WASH
|
|
Details
|
eluting with CH2Cl2
|
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the appropriate fractions on a rotovap gives a light tan solid
|
|
Type
|
CUSTOM
|
|
Details
|
EtoAc is removed
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |